molecular formula C12H12ClNO2 B2993010 7-Chloro-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1694218-82-0

7-Chloro-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No. B2993010
CAS RN: 1694218-82-0
M. Wt: 237.68
InChI Key: RRFBVTFBKQBHGM-UHFFFAOYSA-N
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Description

Spiro-fused indoles are a class of compounds that have been synthesized using biobased building blocks, including acrylic acids and formamides . They are created in a one-pot methodology using a flow reactor under ultrasonic irradiation . The indole nucleus is a privileged scaffold (N-heterocycle) found in nature .


Synthesis Analysis

The synthesis of new spiro-fused indoles has been achieved through a one-pot methodology using a flow reactor under ultrasonic irradiation . This process involves the exploitation of the reactivity of biobased building blocks, including acrylic acids and formamides . The process is a four-step process with a 2–3 min residence time, and no aqueous work-up .


Molecular Structure Analysis

While specific molecular structure analysis for “7-Chloro-1H-spiro[indole-3,4’-oxane]-2-one” is not available, it’s worth noting that spirocyclic structures have seen a dramatic increase in attention in recent years due to their applications in drug discovery . They are inherently highly 3-dimensional structures .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of spiro-fused indoles include carbamoylation and imidation reactions under ultrasonic irradiation . These reactions are part of a one-pot methodology that enables the fast synthesis of these compounds .

Scientific Research Applications

Colorimetric Detection

A novel spirooxazine derivative was synthesized for the colorimetric detection of mercury ions, demonstrating superior selectivity and sensitivity. This compound changes its structural form upon interaction with mercury ions, showcasing its potential in environmental monitoring and analytical chemistry (Pattaweepaiboon et al., 2020).

Photochemistry

Research in photochemistry has explored the potential of indole quinone diazide compounds as precursors for spirocyclopropane-indol-7-one structures. Studies include examining intramolecular oxygen transfer and carbenoid addition, highlighting applications in photochemical synthesis (Sundberg & Baxter, 1986).

Synthetic Methodologies

Innovative synthetic pathways have been developed for various spirocyclic compounds, such as spiro[cyclohexane-1,3′-indoline]-2′,4-diones, starting from 3-chloromethylene-2-indolones. These methodologies facilitate the creation of complex molecules with potential pharmacological applications (Beccalli et al., 2003).

Development of Novel Spirocyclic Compounds

Research has also focused on the synthesis of new spiroindoline derivatives incorporating pyrazoloheterocycles, expanding the repertoire of spirocyclic compounds with potential for further chemical and pharmacological exploration (Al-Thebeiti & El-zohry, 1995).

Future Directions

Future endeavors in the field of spirocyclic structures should seek to synthesize small or larger rings, as they are increasingly useful for medicinal chemistry and have not received the same level of attention .

properties

IUPAC Name

7-chlorospiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-9-3-1-2-8-10(9)14-11(15)12(8)4-6-16-7-5-12/h1-3H,4-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFBVTFBKQBHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C(=CC=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1H-spiro[indole-3,4'-oxane]-2-one

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